molecular formula C18H25NO4 B2863988 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid CAS No. 2172600-29-0

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid

Cat. No.: B2863988
CAS No.: 2172600-29-0
M. Wt: 319.401
InChI Key: SDPROGLFKXYHQA-UHFFFAOYSA-N
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Description

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dihydroindene core, a propan-2-yl group, and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid typically involves multiple steps, including the formation of the dihydroindene core, the introduction of the propan-2-yl group, and the protection of the amino group with a Boc group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid: This compound shares a similar Boc-protected amino group but has a different core structure.

    2-[2-(tert-butoxycarbonylamino)ethoxy]ethoxyacetic acid: Another compound with a Boc-protected amino group, used in different applications.

Uniqueness

1-{[(Tert-butoxy)carbonyl]amino}-3-(propan-2-yl)-2,3-dihydro-1h-indene-1-carboxylic acid is unique due to its specific dihydroindene core and the presence of both a propan-2-yl group and a Boc-protected amino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-11(2)13-10-18(15(20)21,14-9-7-6-8-12(13)14)19-16(22)23-17(3,4)5/h6-9,11,13H,10H2,1-5H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPROGLFKXYHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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